molecular formula C12H9F3N2 B1319456 5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine CAS No. 893738-30-2

5-[4-(Trifluoromethyl)phenyl]-2-pyridinamine

Cat. No. B1319456
M. Wt: 238.21 g/mol
InChI Key: ILBDUGQRPWLKIR-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

To a solution of 5-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine (example C.25 step 1) (3.9 g, 16 mmol) in acetonitrile (65 mL) at 0° C. was added NBS (2.914 g, 16 mmol) and the mixture was stirred at 23° C. for 2 h. Poured on ice with sat. NaHCO3-sol., extracted thrice with AcOEt, dried the combined organic layers over Na2SO4, filtered off and evaporated. The residue was purified by silica gel column chromatography with AcOEt followed by trituration with heptane and very little ether to give the title compound as a light brown solid (3.7 g, 71%). MS (ISP) 317 [(M+H)+], 319 [(M+2+H)+].
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
2.914 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:10]=[CH:11][C:12]([NH2:15])=[N:13][CH:14]=2)=[CH:5][CH:4]=1.C1C(=O)N([Br:25])C(=O)C1.C([O-])(O)=O.[Na+]>C(#N)C>[Br:25][C:11]1[C:12]([NH2:15])=[N:13][CH:14]=[C:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:16])[F:17])=[CH:8][CH:7]=2)[CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1C=CC(=NC1)N)(F)F
Step Two
Name
Quantity
2.914 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 23° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
EXTRACTION
Type
EXTRACTION
Details
, extracted thrice with AcOEt
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried the combined organic layers over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with AcOEt

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)C1=CC=C(C=C1)C(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.